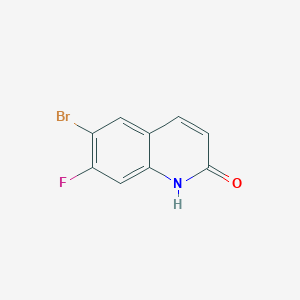

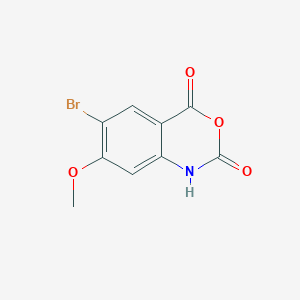

6-Bromo-7-fluoroquinolin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

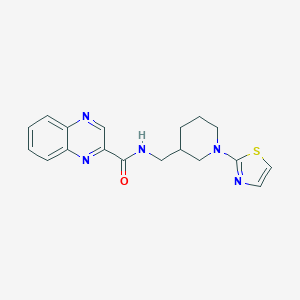

6-Bromo-7-fluoroquinolin-2(1H)-one, also known as B-FQ, is a heterocyclic compound containing both a bromine and a fluorine atom. It is a compound of particular interest due to its potential applications in scientific research and its unique chemical properties. B-FQ is used in various laboratory experiments, including synthesizing organic and inorganic compounds, and is becoming increasingly popular in the scientific research community. In

Applications De Recherche Scientifique

Synthesis and Functionalization

6-Bromo-7-fluoroquinolin-2(1H)-one and its derivatives have been extensively studied for their potential in various synthetic and functionalization processes. For instance, mono- and disubstituted 2-bromo-3-fluoroquinolines can be transformed into 3-fluoroquinoline-2-carboxylic acids through halogen/metal permutation and into 2-bromo-3-fluoroquinoline-4-carboxylic acids via deprotonation and carboxylation, which can then be reduced to 3-fluoroquinoline-4-carboxylic acids. These processes highlight the versatility of bromo-fluoroquinolines in synthetic chemistry, allowing for the introduction of functional groups at various positions on the quinoline ring (Ondi, Volle, & Schlosser, 2005).

Synthesis of σ2-Receptor Ligands

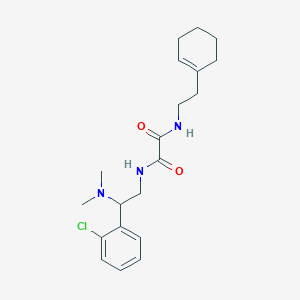

This compound derivatives have been synthesized and evaluated as σ2-receptor ligands, showing potential in the field of nuclear medicine. For example, compounds like 5-bromo-N-(4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxybenzamide have demonstrated high affinity and selectivity for the σ2-receptor, indicating their potential as PET radiotracers for imaging solid tumors (Rowland et al., 2006).

Antibacterial and Antifungal Applications

Several derivatives of this compound have been synthesized and shown to possess significant antibacterial and antifungal activities. These include compounds like 8-bromo-3-cyano-6-fluoroquinoline-4(1H)-one and related derivatives, which demonstrate broad antibacterial activity against both gram-positive and gram-negative bacteria, and some also showing remarkable antifungal activity (Abdel‐Wadood et al., 2014).

Inhibitors of Influenza A Endonuclease

3-Hydroxyquinolin-2(1H)-ones, including derivatives of this compound, have been evaluated as inhibitors of the 2009 pandemic H1N1 influenza A endonuclease. Derivatives like 6- and 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one have been found among the more potent inhibitors, indicating their potential in antiviral drug development (Sagong et al., 2013).

Propriétés

IUPAC Name |

6-bromo-7-fluoro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h1-4H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFSIMDTFFXIHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=CC(=C(C=C21)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methoxyphenyl)-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2399016.png)

![4-propyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2399017.png)

![3-(2-chlorobenzyl)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2399019.png)

![2-[2-(4-ethylpiperazino)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2399030.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidin-1-yl)propan-1-one](/img/structure/B2399032.png)

![N-(2,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2399037.png)